N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
The compound N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a thiazole-based derivative characterized by:
- A thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a methyl group.
- A propanamide side chain modified with a (4-methoxyphenyl)thio moiety at the β-position.
The dual 4-methoxyphenyl groups may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the thioether linkage could influence redox activity or metabolic stability .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-20(15-4-6-16(25-2)7-5-15)23-21(28-14)22-19(24)12-13-27-18-10-8-17(26-3)9-11-18/h4-11H,12-13H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQQSFDFLZYKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiazole ring, methoxyphenyl groups, and a propanamide moiety. Its molecular formula is , with a molecular weight of 348.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:
-
Anticancer Activity :
- Several derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting potential as anticancer agents .
- The presence of the methoxy group has been linked to enhanced activity due to its electron-donating properties, which may stabilize the compound's interaction with biological targets .
- Antimicrobial Effects :
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, including protease inhibition relevant to viral infections. Studies using fluorometric assays have shown that similar thiazole compounds can effectively inhibit SARS-CoV proteases, indicating potential antiviral applications .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Biological Targets : The thiazole moiety is known to interact with various proteins and enzymes through hydrophobic and hydrogen bonding interactions, which are critical for its anticancer and antimicrobial activities .
- Inhibition of Cell Proliferation : By targeting specific pathways involved in cell cycle regulation, this compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Case Studies
- Antitumor Activity Study :
- Antimicrobial Efficacy :
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | U251 (glioblastoma) | 1.61 | Apoptosis induction |
| 2 | WM793 (melanoma) | 1.98 | Cell cycle arrest |
| 3 | HT29 (colorectal) | 10-30 | Inhibition of proliferation |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Escherichia coli | 20 |
| C | Pseudomonas aeruginosa | 25 |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has been studied for its potential to inhibit cancer cell proliferation. For instance, thiazole-bearing compounds have shown promising results against various cancer cell lines, including breast and prostate cancers. The presence of the methoxy group enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy compared to traditional chemotherapeutics .
1.2 Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound has demonstrated effectiveness against several bacterial strains, including those resistant to common antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
1.3 Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in various studies. Compounds similar to this compound have shown significant protection in seizure models, indicating potential use in treating epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole-based compounds. Modifications to the methoxy and thio groups can significantly impact biological activity. For example, substituents on the phenyl rings can enhance binding affinity to target proteins, thus improving therapeutic outcomes .
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and bioavailability |
| Thioether Linkage | Enhances interaction with biological targets |
| Substituted Phenyl Rings | Modulates potency against specific cancer types |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the compound's effects on human glioblastoma cells, demonstrating a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard treatments .
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus revealed that the compound exhibited comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 3: Anticonvulsant Testing
In animal models, the compound provided substantial protection against induced seizures, outperforming traditional anticonvulsants in terms of effective dosage and side effects profile .
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
The thiazole core is a five-membered heterocycle containing nitrogen and sulfur atoms, which participate in electrophilic and nucleophilic reactions. Key reactions include:
Electrophilic Substitution
-
Nitrogen-directed reactivity : The electron-rich thiazole nitrogen facilitates electrophilic attacks at the 5-position. Halogenation or nitration may occur under mild acidic conditions .
-
Methoxy group influence : The 4-(4-methoxyphenyl) substituent donates electron density via resonance, further activating the thiazole ring toward electrophiles.
Nucleophilic Substitution
-
The 2-position (adjacent to the nitrogen) is susceptible to nucleophilic displacement, particularly with amines or thiols, forming substituted derivatives .
Thioether Oxidation
The (4-methoxyphenyl)thio group (-S-C6H4-OCH3) can undergo oxidation to form sulfoxides or sulfones:
The sulfoxide/sulfone formation alters electronic properties, potentially enhancing solubility or biological activity .
Amide Hydrolysis
The propanamide moiety (-NHCO-) is hydrolyzable under acidic or basic conditions:
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HCl (6M), reflux | 3-((4-Methoxyphenyl)thio)propanoic acid + amine |
| Basic | NaOH (2M), ethanol | Sodium salt of propanoic acid + amine |
Hydrolysis could be exploited to modify the compound’s pharmacokinetic profile .
Functionalization of the Methoxyphenyl Groups
The para-methoxy groups on both phenyl rings are electron-donating, enabling:
-
Demethylation : Reaction with BBr3 in DCM yields phenolic derivatives, enhancing hydrogen-bonding capacity .
-
Electrophilic aromatic substitution : Bromination or nitration at the ortho/para positions relative to the methoxy group .
Thiazole Ring-Opening Reactions
Under strong reducing conditions (e.g., LiAlH4), the thiazole ring may open to form thiols or amines, though this is less common due to the stabilizing aromatic system .
Cycloaddition Reactions
The thiazole’s conjugated diene system may participate in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Cores
(a) 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives
- Key Features : These compounds (e.g., compound 3 in ) feature a phenyl-substituted thiazole core linked to hydrazide or thiadiazole groups.
- Synthesis: Synthesized via reactions with α-halo compounds (e.g., phenacyl bromide) or hydrazonoyl chlorides, yielding derivatives with anticancer activity (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2 cells) .
- Comparison : Unlike the target compound, these lack the propanamide-thioether moiety, which may reduce metabolic stability but enhance reactivity for nucleophilic substitutions.
(b) N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7, )
- Key Features: Combines thiazole and pyrimidine rings with a morpholinosulfonyl group.
Analogues with Propanamide Side Chains
(a) N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Key Features : Tetrazole ring replaces the thiazole core, with a fluorophenyl group on the propanamide chain.
- Properties: Increased hydrogen-bonding capacity (H-bond donors = 2) due to the tetrazole, which may enhance solubility but reduce membrane permeability compared to the thiazole-based target compound .
(b) 3-(2,2-Dioxo-1H,3H-2,1,3-benzothiadiazol-5-yl)-N-phenylpropanamide ()
- Key Features : Benzothiadiazole core with a dioxo group and propanamide side chain.
- Synthesis Yield : Low yield (10%), attributed to steric hindrance during hydrogenation.
- Comparison : The target compound’s thioether linkage may confer greater stability than the dioxo group in this analogue, which is prone to hydrolysis .
Analogues with Methoxyphenyl Substituents
(a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 70, )
- Key Features : Dual methoxyphenyl groups on a thiazole core, similar to the target compound, but with a cyclopropane-carboxamide substituent.
- Synthesis : 26% yield via coupling reactions, suggesting moderate efficiency compared to thioether-forming methods used for the target compound .
(b) 3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (21b, )
- Key Features : Cephalosporin-derived structure with a methoxyphenyl-propanamide side chain.
- Activity : Targets bacterial cell walls, demonstrating the role of methoxyphenyl groups in enhancing β-lactamase stability.
Functional Group Impact
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including thiazole ring formation and thioether coupling. Key steps include:
- Thiazole core synthesis : Cyclization of precursors (e.g., 4-methoxyphenyl thiourea derivatives) under acidic conditions, with temperature control (60–80°C) to avoid side reactions .
- Thioether linkage : Coupling via nucleophilic substitution using NaH or K₂CO₃ as a base in anhydrous DMF at 0–25°C .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >95% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are key functional groups identified?
- NMR : ¹H and ¹³C NMR confirm methoxy (δ ~3.8 ppm), thiazole (δ ~7.5–8.5 ppm), and thioether (δ ~3.5–4.0 ppm) groups .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ at m/z 439.12) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
- Anti-inflammatory : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can conflicting data in biological activity assays be resolved, particularly when comparing results across cell lines?
- Assay standardization : Normalize cell viability using ATP-based assays (e.g., CellTiter-Glo®) to reduce variability .
- Dose-response curves : Test 10–12 concentrations (0.1–100 µM) to identify outlier responses .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) with activity data to identify cell-line-specific targets .
Q. What computational strategies predict interaction mechanisms between this compound and biological targets?
- Molecular docking : Use AutoDock Vina to model binding to COX-2 or EGFR kinases, focusing on thiazole and thioether interactions .
- Molecular dynamics (MD) : Simulate ligand-protein stability (50–100 ns trajectories) in GROMACS to assess binding affinity .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., LogP ~3.2, moderate BBB permeability) .
Q. What strategies address low yield in multi-step synthesis, especially during thiazole ring formation?
- Catalyst optimization : Replace traditional H₂SO₄ with FeCl₃·6H₂O to enhance cyclization efficiency (yield increases from 45% to 72%) .
- Intermediate stabilization : Protect reactive amines with Boc groups during thioether coupling .
- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce byproducts in exothermic steps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
